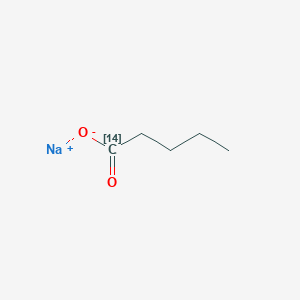
Mercaptopropionate de dibutylétain
Vue d'ensemble
Description
Dibutyltin mercaptopropionate: is an organotin compound with the molecular formula C₁₁H₂₂O₂SSn. It is commonly used as a stabilizer in polyvinyl chloride (PVC) and other polymers to prevent degradation and extend their lifespan . The compound is characterized by its ability to form strong bonds with sulfur, making it effective in various industrial applications.
Applications De Recherche Scientifique
Chemistry: Dibutyltin mercaptopropionate is widely used as a catalyst in the synthesis of polyurethanes and other polymers. Its ability to stabilize PVC makes it valuable in the production of plastic materials .
Biology: In biological research, dibutyltin mercaptopropionate is used to study the effects of organotin compounds on cellular processes. It has been shown to interact with various enzymes and proteins, providing insights into its potential toxicological effects .
Medicine: While not commonly used in medicine, dibutyltin mercaptopropionate has been investigated for its potential antitumor and antimicrobial properties. Its interactions with biological molecules make it a subject of interest in drug development .
Industry: In addition to its use in PVC stabilization, dibutyltin mercaptopropionate is employed in the production of coatings, adhesives, and sealants. Its ability to enhance the durability and performance of these materials makes it a valuable industrial chemical .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dibutyltin mercaptopropionate can be synthesized through the reaction of dibutyltin oxide with mercaptopropionic acid. The reaction typically occurs in an organic solvent such as toluene, under reflux conditions. The general reaction is as follows:
(C₄H₉)₂SnO+HSCH₂CH₂COOH→(C₄H₉)₂SnSCH₂CH₂COOH+H₂O
The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, dibutyltin mercaptopropionate is produced in large-scale reactors where precise control of temperature and reaction time is maintained. The use of catalysts such as dibutyltin dilaurate can enhance the reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Dibutyltin mercaptopropionate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents. This can lead to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form dibutyltin hydrides, which are useful intermediates in various chemical processes.
Substitution: Dibutyltin mercaptopropionate can participate in substitution reactions where the mercapto group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus pentachloride.
Major Products Formed:
Oxidation: Dibutyltin sulfoxide, dibutyltin sulfone.
Reduction: Dibutyltin hydride.
Substitution: Dibutyltin halides.
Mécanisme D'action
Dibutyltin mercaptopropionate exerts its effects primarily through its interaction with sulfur-containing compounds. The mercapto group in its structure allows it to form strong bonds with sulfur atoms in proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects .
Comparaison Avec Des Composés Similaires
Dibutyltin dilaurate: Another organotin compound used as a catalyst in polymer synthesis.
Dibutyltin oxide: Used in the production of other organotin compounds.
Dibutyltin diacetate: Employed as a stabilizer in PVC and other polymers.
Uniqueness: Dibutyltin mercaptopropionate is unique due to its strong affinity for sulfur, making it particularly effective in stabilizing PVC and other sulfur-containing polymers. Its ability to participate in a wide range of chemical reactions also sets it apart from other organotin compounds .
Propriétés
IUPAC Name |
2,2-dibutyl-1,3,2-oxathiastanninan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.C3H6O2S.Sn/c2*1-3-4-2;4-3(5)1-2-6;/h2*1,3-4H2,2H3;6H,1-2H2,(H,4,5);/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIAEMUUDSWZOX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn]1(OC(=O)CCS1)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2SSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058811 | |
| Record name | 6H-1,3,2-Oxathiastannin-6-one, 2,2-dibutyldihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 6H-1,3,2-Oxathiastannin-6-one, 2,2-dibutyldihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
78-06-8 | |
| Record name | 2,2-Dibutyldihydro-6H-1,3,2-oxathiastannin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibutyltin mercaptopropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibutyltin mercaptopropionate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65508 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6H-1,3,2-Oxathiastannin-6-one, 2,2-dibutyldihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6H-1,3,2-Oxathiastannin-6-one, 2,2-dibutyldihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dibutyldihydro-6H-1,3,2-oxathiastannin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.982 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBUTYLTIN MERCAPTOPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EG796O69O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Phenoxyphenyl)amino]anthraquinone](/img/structure/B1627087.png)







![4-(Boc-amino)-1-[furan-2-yl(2-hydroxyphenyl)methyl]piperidine](/img/structure/B1627099.png)

![4-[3-(Perfluorooctyl)-1-propyloxy]benzyl alcohol](/img/structure/B1627104.png)


